Lipophilicity Profile: XLogP3-AA of 1-(3-Methoxybenzoyl)piperidin-4-one oxime vs. Ketone Analog
This compound's oxime functional group alters its lipophilicity relative to its ketone analog. The target compound, 1-(3-Methoxybenzoyl)piperidin-4-one oxime, has a computed XLogP3-AA of 1.1 [1]. Its direct precursor, 1-(3-Methoxybenzoyl)piperidin-4-one (CAS 1016741-90-4), has a lower computed XLogP3 of 0.8 [2]. This difference is attributable to the conversion of the polar ketone to an oxime, which modulates its hydrogen-bonding capacity and overall polarity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 1-(3-Methoxybenzoyl)piperidin-4-one (XLogP3 = 0.8) |
| Quantified Difference | +0.3 logP units |
| Conditions | Computed using XLogP3 3.0 |
Why This Matters
This quantifiable difference in lipophilicity can affect membrane permeability and non-specific binding, making the oxime a more suitable candidate for assays targeting intracellular domains or requiring specific pharmacokinetic properties.
- [1] PubChem. (2025). Computed Properties for N-[1-(3-methoxybenzoyl)piperidin-4-ylidene]hydroxylamine. Retrieved April 23, 2026. View Source
- [2] Kuujia.com. (2025). Computed Properties for 1-(3-Methoxybenzoyl)piperidin-4-one. Retrieved April 23, 2026. View Source
